molecular formula C8H4Br2ClNO2 B12604019 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene CAS No. 649755-34-0

1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene

Cat. No.: B12604019
CAS No.: 649755-34-0
M. Wt: 341.38 g/mol
InChI Key: MTYSMVQLIMPLTN-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene, with the CAS Registry Number 649755-34-0 , is a halogen- and nitro-functionalized aromatic compound offered as a high-purity synthetic building block for advanced chemical research and development. This compound features a benzene ring substituted with an electron-withdrawing chlorine group and a highly reactive 1,2-dibromo-2-nitroethenyl moiety, making it a valuable and versatile intermediate for various synthetic transformations. The molecular formula is C 8 H 4 Br 2 ClNO 2 and it has a molecular weight of 341.38 g/mol . Researchers can leverage this compound in the synthesis of more complex molecular architectures, particularly in nucleophilic substitution reactions where the chlorine atom can be displaced, or in cycloaddition and conjugate addition reactions facilitated by the multi-functionalized nitroethenyl group. Its structural features suggest potential applications in the development of pharmaceutical candidates, agrochemicals, and functional materials. This product is intended for use in controlled laboratory settings by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

CAS No.

649755-34-0

Molecular Formula

C8H4Br2ClNO2

Molecular Weight

341.38 g/mol

IUPAC Name

1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene

InChI

InChI=1S/C8H4Br2ClNO2/c9-7(8(10)12(13)14)5-1-3-6(11)4-2-5/h1-4H

InChI Key

MTYSMVQLIMPLTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C([N+](=O)[O-])Br)Br)Cl

Origin of Product

United States

Preparation Methods

Halogenation

Halogenation is a crucial step in the synthesis of halogenated aromatic compounds. For 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene, bromination is often performed using bromine or brominating agents in a suitable solvent.

  • Method : Bromination of 4-chlorostyrene
    • Reagents : Bromine (Br₂), solvent (e.g., dichloromethane)
    • Conditions : Room temperature; reaction monitored until completion.
    • Yield : Typically high, around 80-90% depending on conditions.

Nitration

Nitration introduces the nitro group into the aromatic system, which is essential for the final product's structure.

  • Method : Electrophilic nitration
    • Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
    • Conditions : Maintain low temperatures to control reaction rate.
    • Yield : Generally around 70-85%.

Coupling Reactions

After obtaining the bromo and nitro derivatives, coupling reactions may be employed to form the final compound.

  • Method : Suzuki or Stille coupling
    • Reagents : Aryl boronic acid or organotin reagents.
    • Conditions : Palladium catalysts in a polar aprotic solvent.
    • Yield : Can vary significantly based on substrate reactivity; typical yields range from 60-75%.

To enhance the yield and purity of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene, several optimization strategies can be employed:

  • Temperature Control : Lower temperatures during nitration can minimize side reactions.

  • Solvent Selection : Using polar aprotic solvents can improve electrophilic substitution efficiency.

  • Reaction Time : Extended reaction times may lead to higher yields but require monitoring to prevent degradation of sensitive intermediates.

Table 1: Summary of Preparation Methods

Method Reagents Conditions Typical Yield (%)
Halogenation Br₂, dichloromethane Room temperature 80-90
Nitration HNO₃, H₂SO₄ Low temperature 70-85
Coupling Reaction Aryl boronic acid or organotin Pd catalyst, polar aprotic 60-75

After synthesis, characterization techniques are essential for confirming the structure and purity of the compound:

The synthesized compound has potential applications in various fields such as:

  • Pharmaceuticals: As an intermediate in drug development.

  • Materials Science: In the production of advanced materials with specific properties.

Ongoing research continues to explore new synthetic routes and applications for this compound, focusing on enhancing efficiency and sustainability in chemical processes.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Conversion to amine derivatives.

    Oxidation: Formation of oxidized benzene derivatives.

Scientific Research Applications

1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity towards nucleophiles, while the bromine atoms facilitate electrophilic reactions. These interactions can lead to the formation of various intermediates and final products depending on the reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 1-Chloro-4-((4-nitrophenoxy)methyl)benzene ()

  • Structure: Chlorobenzene with a nitrophenoxy methyl group.
  • Key Differences: Replaces the dibromo-nitroethenyl group with a nitrophenoxy methyl substituent.
  • Synthesis: Synthesized via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions. Reduction attempts with Raney Ni yielded 4-((4-chlorobenzyl)oxy)aniline, but Fe/HCl and SnCl₂ gave poor yields .
  • Reactivity : The nitro group enhances electrophilic substitution resistance, while the ether linkage may increase stability compared to the target compound’s vinyl bromide-nitro system.

b. 1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene (DDE, )

  • Structure : Polychlorinated ethenylbenzene (CAS 72-55-9).
  • Key Differences : Contains three chlorine atoms and a dichloroethenyl group instead of bromine and nitro groups.
  • Properties : Persistent environmental pollutant with high lipophilicity (log P ~6.5 inferred). Its stability contrasts with the target compound’s bromine-nitro system, which may degrade more readily under UV light or basic conditions .

c. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene ()

  • Structure: Di- and monofluorinated chlorobenzene.
  • Key Differences : Replaces the dibromo-nitroethenyl group with fluorine substituents.
  • Computed Properties : Molecular weight = 180.55; XLogP3 = 3.3; hydrogen bond acceptors = 3. The reduced steric bulk compared to the target compound may enhance solubility in polar solvents .

d. 1-Chloro-4-(1-chloro-1-butenyl)benzene ()

  • Structure : Chlorobenzene with a chlorinated butenyl chain.
  • Key Differences : Aliphatic chloroalkene substituent vs. aromatic bromo-nitroethenyl group.
  • Physicochemical Properties : Molecular formula = C₁₀H₁₀Cl₂; molar mass = 201.09 g/mol. The aliphatic chain increases flexibility but reduces aromatic conjugation effects present in the target compound .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Features
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene C₈H₄Br₂ClNO₂ (inferred) ~373.3 (estimated) ~3.8* High halogen content, nitro group
1-Chloro-4-(difluoromethyl)-2-fluorobenzene C₇H₄ClF₃ 180.55 3.3 Low steric bulk, high electronegativity
DDE () C₁₂H₆Cl₄ 318.03 ~6.5† Environmental persistence
1-Chloro-4-(1-chloro-1-butenyl)benzene C₁₀H₁₀Cl₂ 201.09 ~4.2† Aliphatic flexibility

*Estimated based on bromine’s contribution to lipophilicity. †Inferred from structural analogs.

Biological Activity

1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications in toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its toxicological effects, mutagenicity, and carcinogenic potential based on diverse research findings.

  • Molecular Formula : C₈H₅Br₂ClN
  • Molecular Weight : 298.40 g/mol
  • Structure : The compound features a benzene ring substituted with chlorine and dibromo-nitro groups, which significantly influence its reactivity and biological interactions.

Acute Toxicity

Acute exposure to 1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene can lead to various toxic effects. Studies indicate that inhalation of this compound can result in respiratory distress and irritation of mucous membranes. The estimated lethal dose (LD50) varies depending on the route of exposure, but it is generally considered highly toxic.

Chronic Toxicity

Chronic exposure studies have revealed significant adverse effects on multiple organ systems. Notably:

  • Hematological Effects : Repeated doses have been associated with methemoglobinemia, characterized by elevated levels of methemoglobin in the blood, leading to tissue hypoxia and anemia .
  • Organ Toxicity : Target organs include the liver, kidneys, and spleen. Histopathological examinations have shown oxidative damage and regenerative anemia due to erythrocyte injury .

Mutagenic Activity

Research indicates that 1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene exhibits mutagenic properties:

  • In Vitro Studies : The compound induced chromosomal aberrations and sister chromatid exchanges in mammalian cells at high concentrations. However, it was not consistently mutagenic across all assays .
  • In Vivo Studies : Evidence of DNA strand breaks was observed in liver, kidney, and brain tissues of exposed mice .

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated in several studies:

  • A chronic toxicity/carcinogenicity study in rats indicated an increased incidence of interstitial cell tumors in testes; however, these findings were deemed not statistically significant when compared to historical controls .
  • Observations from other studies suggest a correlation between exposure doses and tumor incidence, particularly vascular tumors in mice .

Environmental Impact

The environmental persistence of 1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene raises concerns regarding its ecological toxicity:

  • Aquatic Toxicity : The compound has shown prolonged toxicity to aquatic organisms such as fish (Brachydanio rerio), with a NOEC (No Observed Effect Concentration) value determined at 1.53 mg/l over 14 days .
  • Bioaccumulation Potential : Its log Kow value indicates moderate potential for bioaccumulation in aquatic systems.

Case Study 1: Occupational Exposure

A cohort study involving workers exposed to halogenated compounds similar to 1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene reported increased incidences of respiratory ailments and hematological disorders. The findings highlighted the importance of monitoring occupational exposure limits to minimize health risks associated with chronic exposure.

Case Study 2: Environmental Monitoring

Environmental assessments conducted near manufacturing sites revealed elevated levels of this compound in local water bodies. Subsequent studies confirmed detrimental effects on local aquatic life, prompting regulatory actions to mitigate further environmental contamination.

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